(S)-(+)-S-Metil-S-fenilsulfoximina

Descripción general

Descripción

-(S)-(+)-S-Methyl-S-phenylsulfoximine (MPS) is a sulfoximine-based compound that has been widely used in scientific research as a potent inhibitor of enzymes and other proteins. MPS has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.

Aplicaciones Científicas De Investigación

Actividad Antitumoral

(S)-(+)-S-Metil-S-fenilsulfoximina: se ha explorado por su potencial en terapia antitumoral. Los derivados del compuesto han mostrado resultados prometedores contra varias líneas celulares cancerosas, incluyendo glioblastoma, cáncer de mama, carcinoma hepatocelular de hígado, cáncer de colon y cáncer cervical . La capacidad del grupo sulfoximina para inhibir el crecimiento tumoral lo convierte en un valioso candidato para futuras investigaciones en el tratamiento del cáncer.

Aplicaciones Antiinflamatorias

Las propiedades antiinflamatorias de las sulfoximinas están bien documentadas. This compound podría utilizarse como un adyuvante en la terapia antiinflamatoria, potencialmente mejorando la eficacia de los tratamientos existentes .

Síntesis de Moléculas Bioactivas

Las sulfoximinas sirven como motivos estructurales clave en las moléculas bioactivas. Las propiedades únicas de This compound, como el enlace S=N y la rotación óptica, la convierten en un compuesto importante en la síntesis de nuevas moléculas bioactivas con posibles aplicaciones farmacéuticas .

Catálisis Asimétrica

Las características estructurales del compuesto facilitan su uso en catálisis asimétrica. Esta aplicación es crucial para producir sustancias enantioméricamente puras, que son importantes en la industria farmacéutica .

Descubrimiento de Fármacos

This compound: juega un papel importante en el descubrimiento de fármacos moderno debido a su creciente importancia en la química medicinal. Sus derivados están siendo investigados por su potencial como nuevos agentes terapéuticos .

Industria Agroquímica

En la industria agroquímica, las sulfoximinas, incluyendo This compound, se están estudiando para su uso en el desarrollo de nuevos pesticidas y herbicidas. Sus propiedades químicas únicas podrían conducir a productos agroquímicos más efectivos y respetuosos con el medio ambiente .

Inhibición de Enzimas de Formación de Amidas

Este compuesto se ha identificado como un inhibidor eficaz de enzimas de formación de amidas como la γ-glutamilcisteína sintetasa. Esta propiedad es particularmente relevante en el desarrollo de inhibidores enzimáticos selectivos con fines terapéuticos .

Ciencia de Materiales

Por último, las aplicaciones de This compound se extienden a la ciencia de materiales, donde sus derivados pueden utilizarse para crear materiales funcionales con propiedades específicas deseadas .

Propiedades

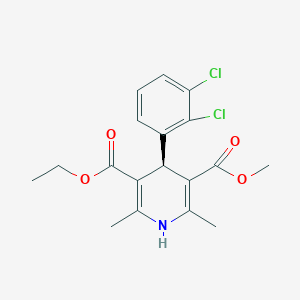

IUPAC Name |

imino-methyl-oxo-phenyl-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-10(8,9)7-5-3-2-4-6-7/h2-6,8H,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYIDTVGWCYSEO-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[S@](=N)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60933-65-5, 33903-50-3, 4381-25-3 | |

| Record name | (R)-(-)-S-Methyl-S-phenylsulfoximine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(+)-S-Methyl-S-phenylsulfoximine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | imino(methyl)phenyl-lambda6-sulfanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of (S)-(+)-S-Methyl-S-phenylsulfoximine in organic synthesis?

A1: (S)-(+)-S-Methyl-S-phenylsulfoximine serves as a valuable starting material for synthesizing various chiral compounds.

- Chiral Sulfoximine Derivatives: It can be used to synthesize other chiral sulfoximine derivatives, which are important intermediates in drug discovery and development. For instance, it's been successfully employed in the synthesis of cyclic α-sulfonimidoyl carbanions, key intermediates in the preparation of enantioenriched ketones.

- Benzothiazine and Thiazinoquinoline Derivatives: Researchers have utilized (S)-(+)-S-Methyl-S-phenylsulfoximine to prepare enantiopure conformationally restricted benzothiazine and thiazinoquinoline derivatives. These heterocyclic compounds hold promise as potential catalysts in asymmetric Mukaiyama-type aldol reactions.

Q2: Can you provide some structural information about (S)-(+)-S-Methyl-S-phenylsulfoximine?

A2:

- Molecular Formula: C8H11NOS

- Molecular Weight: 169.27 g/mol

- Specific Rotation: [α]D = +184° (c 3, acetone) This positive value confirms its dextrorotatory nature, meaning it rotates plane-polarized light clockwise.

Q3: How does the chirality of (S)-(+)-S-Methyl-S-phenylsulfoximine influence its applications?

A3: The chirality of (S)-(+)-S-Methyl-S-phenylsulfoximine is crucial in its application as a chiral auxiliary and for synthesizing enantiopure compounds. For example:

- Asymmetric Synthesis: In the synthesis of thiazinoquinoline derivatives, the chirality of (S)-(+)-S-Methyl-S-phenylsulfoximine is retained throughout the reaction sequence, leading to the formation of enantiopure products.

- Enantioselective Control: When used in copper-catalyzed asymmetric reactions, the chirality of (S)-(+)-S-Methyl-S-phenylsulfoximine can influence the stereochemical outcome, leading to the preferential formation of one enantiomer over the other.

Q4: Are there any noteworthy reactions involving (S)-(+)-S-Methyl-S-phenylsulfoximine?

A4: Yes, a particularly interesting reaction is the copper-catalyzed cross-coupling of (S)-(+)-S-Methyl-S-phenylsulfoximine with 2-iodobenzonitrile. This reaction doesn't stop at a simple coupling product but proceeds through an unprecedented one-pot triple arylation sequence, resulting in a complex polycyclic compound, (R)-(−)-2-[(5-oxido-5-phenyl-5λ4-isoquino[4,3-c][2,1]benzothiazin- 12-yl)amino]benzonitrile. This unexpected reactivity highlights the potential of this sulfoximine to act as a platform for discovering novel chemical transformations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,6aS)-3-Methylidenehexahydrofuro[2,3-b]furan](/img/structure/B23795.png)

![trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone](/img/structure/B23802.png)